Molecular Weight Differentiation vs. Unsubstituted and α,α-Dimethyl Oxetane Analogs
2-(3-Methyloxetan-3-yl)acetonitrile possesses a molecular weight of 111.14 g/mol, which is strategically positioned between the lighter unsubstituted analog 2-(oxetan-3-yl)acetonitrile (MW 97.12 g/mol) and the bulkier α,α-dimethyl analog 2-methyl-2-(oxetan-3-yl)propanenitrile (MW 125.17 g/mol) . This intermediate molecular weight provides a balanced scaffold for fragment elaboration without exceeding the Rule-of-Five threshold prematurely, a critical consideration in lead optimization where every 14–28 g/mol increment impacts ligand efficiency metrics [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 111.14 g/mol |
| Comparator Or Baseline | 2-(oxetan-3-yl)acetonitrile: 97.12 g/mol; 2-methyl-2-(oxetan-3-yl)propanenitrile: 125.17 g/mol; 2-(3-ethyloxetan-3-yl)acetonitrile: 125.17 g/mol |
| Quantified Difference | +14.02 g/mol vs. unsubstituted; -14.03 g/mol vs. α,α-dimethyl and 3-ethyl analogs |
| Conditions | Calculated exact mass based on molecular formula C6H9NO |
Why This Matters
Procurement decisions in fragment-based drug discovery require precise molecular weight increments to maintain ligand efficiency; this compound offers an optimal intermediate mass window unavailable with lighter or heavier analogs.
- [1] Hopkins, A. L.; Keserü, G. M.; Leeson, P. D.; Rees, D. C.; Reynolds, C. H. The role of ligand efficiency metrics in drug discovery. Nat. Rev. Drug Discov. 2014, 13 (2), 105–121. View Source
